BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Analysis of Tyk2-IN-18 Cross-
reactivity with other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B15569495

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Tyk2-IN-18, a potent
inhibitor of Tyrosine Kinase 2 (Tyk2). Understanding the cross-reactivity profile of a kinase
inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This
document summarizes the available data for Tyk2-IN-18 and provides context by comparing it
with other known Tyk2 inhibitors. Detailed experimental methodologies are included to facilitate
the replication and validation of these findings.

Introduction to Tyk2 and Kinase Selectivity

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine
kinases. It plays a critical role in the signaling pathways of several cytokines, including
interferons (IFNs), interleukin-12 (IL-12), and IL-23. These cytokines are pivotal in the immune
response and are implicated in the pathophysiology of numerous autoimmune and
inflammatory diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and
Tyk2. Due to the high degree of homology in the ATP-binding site of their kinase domains,
achieving selectivity for a single JAK family member is a significant challenge in drug
development. Inhibitors that bind to the less conserved pseudokinase (JH2) domain, an
allosteric site, can offer a path to greater selectivity.

Selectivity Profile of Tyk2-IN-18
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Tyk2-IN-18 has been identified as a potent inhibitor of Tyk2. Limited publicly available data
indicates that Tyk2-IN-18 also exhibits inhibitory activity against the pseudokinase domain of
JAK2 (JAK2-JH2).

Table 1: Kinase Inhibition Profile of Tyk2-IN-18

Target IC50 (nM)

JAK2-JH2 <10

Note: Data is based on currently available information. A comprehensive kinome-wide scan
would be necessary to fully elucidate the selectivity profile of Tyk2-IN-18.

Comparison with Other Tyk2 Inhibitors

To provide a framework for evaluating the selectivity of Tyk2-IN-18, the following table
summarizes the selectivity profiles of other notable Tyk2 inhibitors. This includes compounds
that target the ATP-binding site (JH1 domain) and those that, like Tyk2-IN-18 appears to, target
the pseudokinase domain (JH2).

Table 2: Comparative Kinase Inhibition Profiles of Various Tyk2 Inhibitors

inhibit Target Tyk2 JAK1 JAK2 JAK3
nhibitor
Domain IC50/Ki (nM) IC50/Ki (nM) IC50/Ki (nM) IC50/Ki (nM)
JH2
Tyk2-IN-18 ] - - <10 (JH2)
(putative)
Deucravacitin
b JH2 - >1000 >1000 >1000
i
Cerdulatinib JH1 1.3 0.5 0.6 5.1
Ropsacitinib JH1 2.9 1.2 18 10

Data for comparator compounds are compiled from various public sources and are intended for
illustrative purposes. Direct comparison of IC50 values across different studies should be done
with caution due to variations in experimental conditions.
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Experimental Protocols

Accurate determination of kinase inhibitor selectivity is paramount. The following are detailed
methodologies for key experiments used to generate the type of data presented in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a
purified kinase.

e Materials:
o Purified recombinant kinases (e.g., Tyk2, JAK1, JAK2, JAK3)
o Specific peptide or protein substrate for each kinase
o Tyk2-IN-18 stock solution (e.g., 10 mM in DMSO)

o Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01%
Brij-35, 2 mM DTT)

o [y-33P]JATP or ADP-Glo™ Kinase Assay System (Promega)
o ATP solution
o 384-well plates
o Filter plates or luminescence reader
e Procedure:
o Prepare serial dilutions of Tyk2-IN-18.
o Add the kinase reaction buffer to the wells of a 384-well plate.
o Add the specific kinase to each well.

o Add the serially diluted Tyk2-IN-18 or DMSO (vehicle control) to the wells.
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[e]

Incubate for 10-15 minutes at room temperature.

o Initiate the kinase reaction by adding a mixture of the substrate and ATP (with [y-33P]ATP
for radiometric assay). The ATP concentration should be at or near the Km for each
kinase.

o Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
o Stop the reaction.
o Quantify kinase activity:

» Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter plates, wash
to remove unincorporated [y-3P]JATP, and measure the incorporated radioactivity using
a scintillation counter.

» ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and
deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the
generated ADP to ATP, which is then used to generate a luminescent signal.

o Calculate the percentage of kinase activity inhibition for each concentration of Tyk2-IN-18
compared to the DMSO control.

o Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its target within a cellular context.
e Materials:

o Cell line expressing the target kinase (e.g., human peripheral blood mononuclear cells
(PBMCs))

o Tyk2-IN-18

o Appropriate cytokine for stimulation (e.g., IL-12 for Tyk2)
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o Antibodies specific for the phosphorylated and total forms of a downstream substrate (e.qg.,
anti-phospho-STAT4 and anti-total-STAT4)

o Flow cytometer or Western blot equipment

e Procedure:

o Culture the cells and treat with varying concentrations of Tyk2-IN-18 or DMSO for a
specified time (e.g., 1-2 hours).

o Stimulate the cells with the appropriate cytokine to activate the target kinase pathway
(e.g., IL-12 to activate Tyk2).

o Lyse the cells (for Western blot) or fix and permeabilize (for flow cytometry).

o Probe the samples with antibodies against the phosphorylated and total downstream
substrate.

o Analyze the levels of phosphorylated substrate relative to the total substrate using a flow
cytometer or Western blot.

o Determine the cellular IC50 value by plotting the inhibition of substrate phosphorylation as
a function of the inhibitor concentration.

Kinome-wide Selectivity Profiling (e.g., KiNativ™ or
Kinobeads)

This provides a broad, unbiased assessment of an inhibitor's off-target activities across the
human kinome.

o Materials:
o Cell lysate
o Tyk2-IN-18

o Affinity probes (e.g., ATP- or inhibitor-based probes) or kinobeads (immobilized non-
selective kinase inhibitors)
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o LC-MS/MS instrumentation

e Procedure (Kinobeads example):

[e]

Treat cell lysate with varying concentrations of Tyk2-IN-18 or DMSO.

o Incubate the treated lysate with kinobeads to capture kinases that are not bound by Tyk2-
IN-18.

o Wash the beads to remove non-specifically bound proteins.

o Elute the bound kinases from the beads.

o Digest the eluted proteins into peptides.

o Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

o The degree of inhibition for each kinase is determined by the reduction in its binding to the
kinobeads in the presence of Tyk2-IN-18.

Visualizations
Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key
cytokines.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15569495?utm_src=pdf-body
https://www.benchchem.com/product/b15569495?utm_src=pdf-body
https://www.benchchem.com/product/b15569495?utm_src=pdf-body
https://www.benchchem.com/product/b15569495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Membrane

Activates

i Activates e Phosphorylates

Translocates

Biochemical Assay Cellular Assay Kinome-wide Scan
(Purified Kinases) (Target Engagement) (e.g., Kinobeads)

( Generate Selectivity Profile )

End: Comparative Analysis

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Pan-JAK
Inhibitor

Selective Tyk2
Inhibitor

Click to download full resolution via product page

« To cite this document: BenchChem. [Comparative Analysis of Tyk2-IN-18 Cross-reactivity
with other Kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569495#cross-reactivity-of-tyk2-in-18-with-other-

kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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